n-Pentyl 2-Methylpentyl Phthalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Pentyl 2-Methylpentyl Phthalate typically involves the esterification of phthalic anhydride with n-pentyl alcohol and 2-methylpentyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction mixture is heated and stirred continuously to achieve high yields. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: n-Pentyl 2-Methylpentyl Phthalate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, heat.
Substitution: Nucleophiles, such as amines or alcohols, heat.
Major Products Formed:
Hydrolysis: Phthalic acid, n-pentyl alcohol, 2-methylpentyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
n-Pentyl 2-Methylpentyl Phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and as a reagent in organic synthesis.
Biology: Employed in studies related to the effects of plasticizers on biological systems.
Industry: Utilized in the production of flexible PVC products, such as cables, flooring, and medical devices.
Mechanism of Action
The mechanism of action of n-Pentyl 2-Methylpentyl Phthalate involves its interaction with various molecular targets and pathways. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism . It affects the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes . The compound can also interact with nuclear receptors in neural structures, potentially leading to neurological disorders .
Comparison with Similar Compounds
- Dimethyl Phthalate (DMP)
- Diethyl Phthalate (DEP)
- Dibutyl Phthalate (DBP)
- Butyl Benzyl Phthalate (BBP)
- Di-n-octyl Phthalate (DNOP)
- Di-(2-ethylhexyl) Phthalate (DEHP)
Comparison: n-Pentyl 2-Methylpentyl Phthalate is unique due to its specific ester functional groups, which confer distinct physical and chemical properties. Compared to other phthalates, it has a higher molecular weight and different branching in its alkyl chains, affecting its plasticizing efficiency and interaction with biological systems .
Properties
Molecular Formula |
C19H28O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-O-(2-methylpentyl) 1-O-pentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28O4/c1-4-6-9-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15(3)10-5-2/h7-8,11-12,15H,4-6,9-10,13-14H2,1-3H3 |
InChI Key |
OHMVCGANXJGHPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC |
Origin of Product |
United States |
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